Indigosol Brown IBR

Descripción

Propiedades

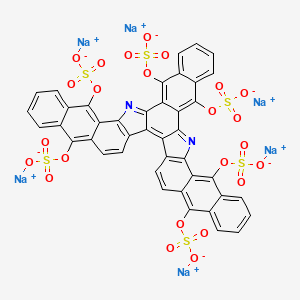

Fórmula molecular |

C42H16N2Na6O24S6 |

|---|---|

Peso molecular |

1262.9 g/mol |

Nombre IUPAC |

hexasodium;(7,14,27,33,40-pentasulfonatooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29,31(44),32,34,36,38,40,42-docosaen-20-yl) sulfate |

InChI |

InChI=1S/C42H22N2O24S6.6Na/c45-69(46,47)63-37-17-7-1-3-9-19(17)39(65-71(51,52)53)29-25(37)15-13-23-27-28-24-14-16-26-30(40(66-72(54,55)56)20-10-4-2-8-18(20)38(26)64-70(48,49)50)34(24)44-36(28)32-31(35(27)43-33(23)29)41(67-73(57,58)59)21-11-5-6-12-22(21)42(32)68-74(60,61)62;;;;;;/h1-16H,(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;;;/q;6*+1/p-6 |

Clave InChI |

CDHAWSVNAQKAAP-UHFFFAOYSA-H |

SMILES canónico |

C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=C2OS(=O)(=O)[O-])N=C5C4=C6C7=C(C8=C(C9=CC=CC=C9C(=C8C=C7)OS(=O)(=O)[O-])OS(=O)(=O)[O-])N=C6C1=C(C2=CC=CC=C2C(=C15)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origen del producto |

United States |

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Indigosol Brown IBR concentration in aqueous solutions during adsorption studies?

- Methodological Answer : UV-Vis spectrophotometry is the primary method for measuring this compound concentrations before and after adsorption. The optimal wavelength for quantification varies by dye subtype (e.g., 515 nm for red Indigosol) and must be validated empirically. Absorbance data are processed to calculate adsorption efficiency using Beer-Lambert law principles .

Q. How do researchers determine the optimal adsorbent mass for this compound removal in batch experiments?

- Methodological Answer : Adsorbent mass optimization involves systematic variation (e.g., 30–90 mg of activated carbon) in controlled experiments. The Box-Behnken Design (BBD) is a robust statistical framework for testing interactions between adsorbent mass, initial dye concentration, and wavelength. Response Surface Methodology (RSM) further identifies optimal conditions by modeling adsorption efficiency as a function of these variables .

Q. What factors influence the adsorption kinetics of this compound on bio-based adsorbents like mangrove charcoal?

- Methodological Answer : Kinetics are influenced by adsorbent surface area, initial dye concentration, and contact time. Time-series experiments (e.g., 10–60 minutes) reveal rapid initial adsorption due to available active sites, followed by equilibrium. Data are often fitted to pseudo-first-order or pseudo-second-order models to identify rate-limiting steps .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) be applied to optimize adsorption parameters for this compound removal, and what are the common pitfalls in model validation?

- Methodological Answer : RSM integrates BBD to create polynomial models linking variables (e.g., wavelength, adsorbent mass) to adsorption efficiency. A key pitfall is overreliance on predicted optima without empirical validation. For example, RSM may predict optimal wavelengths (e.g., 502 nm) that diverge from experimental maxima (515 nm for red Indigosol) due to unmodeled factors like dye aggregation or photodegradation .

Q. What experimental strategies address discrepancies between predicted optimal wavelengths and empirical data in this compound adsorption studies?

- Methodological Answer : Discrepancies arise from model assumptions (e.g., linear interactions) versus nonlinear dye-adsorbent interactions. Researchers should:

- Conduct wavelength scans to identify empirical absorbance peaks.

- Use ANOVA to assess model adequacy and residual plots to detect unaccounted variables.

- Iteratively refine RSM models by including quadratic terms or interaction effects .

Q. How should researchers design experiments to evaluate interaction effects between qualitative and quantitative factors in this compound adsorption systems?

- Methodological Answer : Hybrid experimental designs (e.g., mixed-level factorial designs) allow simultaneous testing of qualitative factors (e.g., adsorbent type) and quantitative factors (e.g., pH, temperature). For example, mangrove charcoal (qualitative) can be tested across varying masses (quantitative) to isolate synergistic or antagonistic effects on adsorption capacity .

Q. What are the implications of varying initial dye concentrations on the thermodynamic feasibility of this compound adsorption?

- Methodological Answer : Higher initial concentrations (e.g., 50–100 mg/L) increase driving force but may saturate adsorbent sites. Isotherm studies (e.g., Langmuir, Freundlich) quantify maximum adsorption capacity and spontaneity (ΔG°). For mangrove charcoal, %removal increases with concentration up to 60 mg/L, beyond which diffusion limitations reduce efficiency .

Guidelines for Methodological Rigor

- Data Validation : Always cross-verify RSM predictions with empirical trials, especially for wavelength-dependent processes .

- Kinetic Modeling : Use Akaike Information Criterion (AIC) to select the best-fit kinetic model when multiple mechanisms (e.g., physisorption vs. chemisorption) are plausible .

- Reporting Standards : Follow IMRAD structure to detail experimental parameters (e.g., adsorbent characterization, spectrophotometer calibration) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.